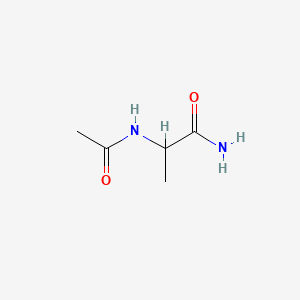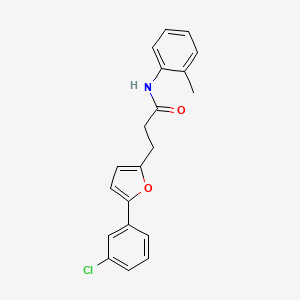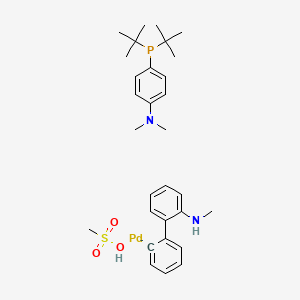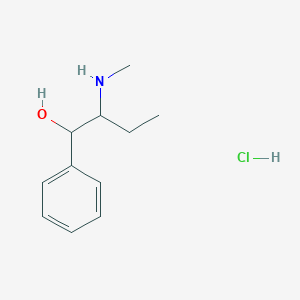
1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a chemical compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a central phenylene bis(urea) core. It is often used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its ability to form hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in chemical reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent catalyst in certain organic transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Similar structure but with a different phenylene linkage, affecting its reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Another isomer with distinct properties and uses.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with enhanced catalytic properties due to the presence of sulfur.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: A compound with similar trifluoromethyl groups but different functional groups, leading to varied applications.
These comparisons highlight the uniqueness of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
304509-90-8 |
|---|---|
Formule moléculaire |
C22H16F6N4O2 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]-3-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-4-1-6-15(10-13)29-19(33)31-17-8-3-9-18(12-17)32-20(34)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
Clé InChI |
CCXXIGJVJZBRKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)





![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)




